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Compound of Interest

1,3-Dibromo-2-(4-
Compound Name:
bromophenoxy)benzene

Cat. No.: B071230

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the chemical structure of 1,3-
Dibromo-2-(4-bromophenoxy)benzene (CAS Number: 189084-60-4). While publicly
accessible experimental data for this specific compound is limited, this document outlines the
expected analytical results and compares them with data from related isomers and alternative
structures. The methodologies provided are standard protocols for structural elucidation of
novel organic compounds.

Chemical Identity and Structural Isomers

The definitive structure of 1,3-Dibromo-2-(4-bromophenoxy)benzene is registered under
CAS number 189084-60-4.[1][2] Its molecular formula is C12H7Br30, with a molecular weight
of approximately 406.9 g/mol .[1] The structural formula, as confirmed by its SMILES string
(C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br), indicates a benzene ring substituted with two
bromine atoms at positions 1 and 3, and a 4-bromophenoxy group at position 2.

For comparative purposes, it is crucial to distinguish this compound from its isomers, which
possess the same molecular formula but differ in the substitution pattern on the aromatic rings.
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Compound Name CAS Number Key Structural Difference

1,3-Dibromo-2-(4-

189084-60-4 Target Compound
bromophenoxy)benzene
1,3-Dibromo-2-(3- Bromine on the phenoxy group
337513-53-8 ) N
bromophenoxy)benzene is at the meta position.[3][4]
1,3-Dibromo-5-(4- ] ] Different substitution pattern
Not readily available ) ) )
bromophenoxy)benzene on the dibrominated ring.
2,4-Dibromo-1-(4- ] ] Different substitution pattern
Not readily available ) ) )
bromophenoxy)benzene on the dibrominated ring.

Experimental Protocols for Structural Confirmation

The following are detailed experimental methodologies that would be employed to confirm the
structure of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Proton (*H) NMR: The sample would be dissolved in an appropriate deuterated solvent (e.g.,
CDCIls) and analyzed on a 400 MHz or higher NMR spectrometer. The resulting spectrum is
expected to show distinct signals for the aromatic protons. The splitting patterns (coupling
constants) would be crucial in determining the substitution pattern on both benzene rings.

e Carbon-13 (33C) NMR: A proton-decoupled 3C NMR spectrum would provide the number of
unique carbon environments. The chemical shifts would indicate the presence of carbons
bonded to bromine, oxygen, and hydrogen.

e 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be essential to
definitively assign the proton and carbon signals and to establish connectivity within the
molecule, confirming the precise arrangement of the substituents.

Mass Spectrometry (MS)

o Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to
determine the molecular weight and fragmentation pattern. The sample would be injected
into a gas chromatograph to separate it from any impurities before it enters the mass
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spectrometer. The mass spectrum would be expected to show a molecular ion peak
corresponding to the molecular weight of 406.9 g/mol , with a characteristic isotopic pattern
for three bromine atoms.

e High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass
measurement of the molecular ion, allowing for the unambiguous determination of the
elemental composition (C12H7Br30).

Infrared (IR) Spectroscopy

e The sample would be analyzed using an FTIR spectrometer, typically as a thin film or in a
KBr pellet. The IR spectrum would show characteristic absorption bands for C-H aromatic
stretching, C=C aromatic ring stretching, C-O-C ether stretching, and C-Br stretching,
providing functional group information consistent with the proposed structure.

Expected vs. Alternative Compound Data

While specific experimental data for 1,3-Dibromo-2-(4-bromophenoxy)benzene is not publicly
available, the table below contrasts the expected spectroscopic characteristics with those of a
known, related compound, 1,3-dibromobenzene, to illustrate how subtle structural differences
would manifest in the analytical data.

Expected for 1,3-Dibromo- Data for 1,3-
Analytical Technique 2-(4- Dibromobenzene (CAS:
bromophenoxy)benzene 108-36-1)

Complex multiplet patterns for Simpler aromatic proton

1H NMR _ _

7 aromatic protons. signals.[5]

12 distinct carbon signals Fewer carbon signals due to
13C NMR _

expected due to asymmetry. higher symmetry.[5]

406.9 g/mol (with isotopic 235.9 g/mol (with isotopic
Mass Spec (MW)

pattern for 3 Br). pattern for 2 Br).[5]

Presence of C-O-C ether Absence of a C-O-C ether
IR Spectroscopy

stretch. stretch.[5]
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Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural
confirmation of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
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Caption: Workflow for Synthesis and Structural Confirmation.

Signaling Pathway and Experimental Workflow
Diagrams

For clarity in presenting experimental logic, the following diagrams outline the decision-making
process in spectral analysis and a typical experimental workflow.

Caption: Decision tree for spectral data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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